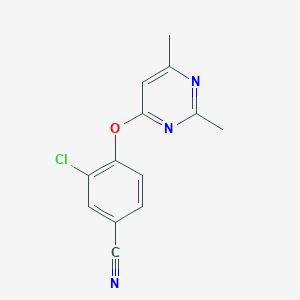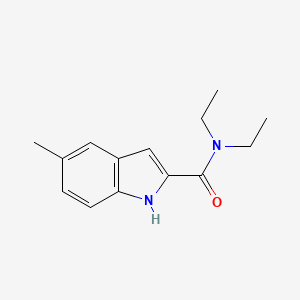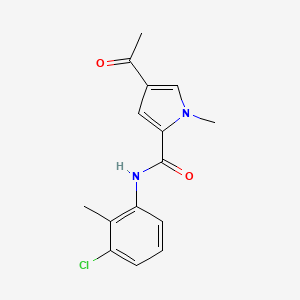
4-acetyl-N-(3-chloro-2-methylphenyl)-1-methylpyrrole-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-acetyl-N-(3-chloro-2-methylphenyl)-1-methylpyrrole-2-carboxamide, also known as ACY-1215, is a small molecule inhibitor of histone deacetylase 6 (HDAC6). HDAC6 is a member of the histone deacetylase family of enzymes that play an important role in the regulation of gene expression. ACY-1215 has been shown to have potential therapeutic applications in the treatment of cancer, neurodegenerative diseases, and inflammatory disorders.
作用機序
The mechanism of action of 4-acetyl-N-(3-chloro-2-methylphenyl)-1-methylpyrrole-2-carboxamide is based on its inhibition of HDAC6. HDAC6 is a cytoplasmic enzyme that regulates the acetylation of non-histone proteins involved in various cellular processes, including protein degradation, cell motility, and immune response. 4-acetyl-N-(3-chloro-2-methylphenyl)-1-methylpyrrole-2-carboxamide selectively inhibits HDAC6 activity, leading to an accumulation of acetylated proteins and altered cellular signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-acetyl-N-(3-chloro-2-methylphenyl)-1-methylpyrrole-2-carboxamide are diverse and depend on the specific disease context. In cancer, 4-acetyl-N-(3-chloro-2-methylphenyl)-1-methylpyrrole-2-carboxamide has been shown to induce cell cycle arrest and apoptosis by activating the tumor suppressor p21 and inhibiting the anti-apoptotic protein Bcl-2. In neurodegenerative diseases, 4-acetyl-N-(3-chloro-2-methylphenyl)-1-methylpyrrole-2-carboxamide has been shown to enhance the clearance of misfolded proteins and to promote the survival and function of neurons. In inflammatory disorders, 4-acetyl-N-(3-chloro-2-methylphenyl)-1-methylpyrrole-2-carboxamide has been shown to reduce the production of pro-inflammatory cytokines and to modulate the activity of immune cells.
実験室実験の利点と制限
The advantages of using 4-acetyl-N-(3-chloro-2-methylphenyl)-1-methylpyrrole-2-carboxamide in lab experiments include its high selectivity for HDAC6, its ability to penetrate the blood-brain barrier, and its low toxicity in vivo. However, the limitations of using 4-acetyl-N-(3-chloro-2-methylphenyl)-1-methylpyrrole-2-carboxamide in lab experiments include its limited bioavailability, its potential off-target effects on other HDAC isoforms, and its variable efficacy in different disease models.
将来の方向性
For research on 4-acetyl-N-(3-chloro-2-methylphenyl)-1-methylpyrrole-2-carboxamide include the development of more potent and selective HDAC6 inhibitors, the optimization of dosing and administration regimens, and the identification of biomarkers for patient selection and disease monitoring. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the therapeutic effects of 4-acetyl-N-(3-chloro-2-methylphenyl)-1-methylpyrrole-2-carboxamide in different disease contexts, and to explore its potential use in combination with other drugs or therapies.
合成法
The synthesis of 4-acetyl-N-(3-chloro-2-methylphenyl)-1-methylpyrrole-2-carboxamide involves the reaction of 3-chloro-2-methylbenzoic acid with 2-amino-4-acetylpyrrole in the presence of a coupling agent, followed by acetylation of the resulting amide with acetic anhydride. The final product is obtained after purification by column chromatography.
科学的研究の応用
4-acetyl-N-(3-chloro-2-methylphenyl)-1-methylpyrrole-2-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer, 4-acetyl-N-(3-chloro-2-methylphenyl)-1-methylpyrrole-2-carboxamide has been shown to induce cell cycle arrest and apoptosis in multiple myeloma cells, and to enhance the anticancer effects of other chemotherapeutic agents. In neurodegenerative diseases, 4-acetyl-N-(3-chloro-2-methylphenyl)-1-methylpyrrole-2-carboxamide has been shown to improve the survival and function of neurons in models of Huntington's disease and amyotrophic lateral sclerosis. In inflammatory disorders, 4-acetyl-N-(3-chloro-2-methylphenyl)-1-methylpyrrole-2-carboxamide has been shown to reduce the production of pro-inflammatory cytokines and to attenuate the severity of autoimmune diseases.
特性
IUPAC Name |
4-acetyl-N-(3-chloro-2-methylphenyl)-1-methylpyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O2/c1-9-12(16)5-4-6-13(9)17-15(20)14-7-11(10(2)19)8-18(14)3/h4-8H,1-3H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORGODCLQVFIXLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C2=CC(=CN2C)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-acetyl-N-(3-chloro-2-methylphenyl)-1-methylpyrrole-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


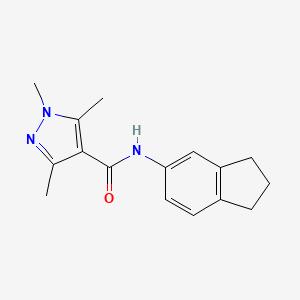
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-[(4-fluorophenyl)methyl]-3-methylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7472643.png)
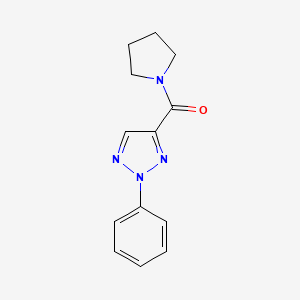

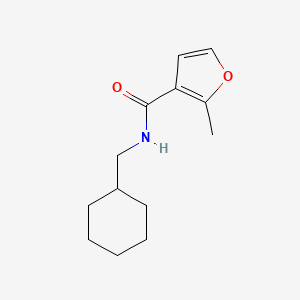
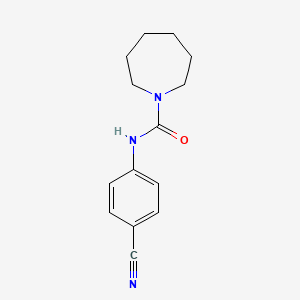
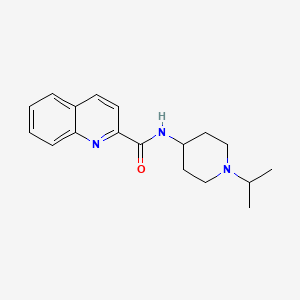
![5-[(3,5-Dimethylphenyl)methyl]-1-methylpyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7472684.png)
![(3S)-2-[[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B7472687.png)


